Structural and Synthetic Paradigms of 1-Methylazepane-4-carbonitrile: A Technical Guide for Medicinal Chemistry
Structural and Synthetic Paradigms of 1-Methylazepane-4-carbonitrile: A Technical Guide for Medicinal Chemistry
Executive Summary
In the contemporary landscape of drug discovery, the transition from planar, sp2 -hybridized aromatic systems to conformationally rich, sp3 -hybridized aliphatic scaffolds is a proven strategy for improving pharmacokinetic (PK) profiles and target selectivity. 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) represents a high-value building block in this paradigm[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep-dive into the physicochemical properties, structural rationale, and self-validating synthetic workflows required to successfully integrate this azepane derivative into advanced medicinal chemistry programs.
Molecular Architecture & Physicochemical Profiling
Unlike rigid six-membered piperidines, the seven-membered azepane ring exhibits a dynamic equilibrium of twist-chair conformations. The inclusion of a tertiary amine (N-methyl) and a cyano group at the 4-position creates a unique spatial geometry. The 1-methyl group preferentially adopts an equatorial-like orientation to minimize transannular 1,3-diaxial interactions, while the 4-cyano group provides a linear, sterically unobtrusive hydrogen-bond acceptor vector. This structural arrangement makes it an excellent bioisostere for halogens or alkynes in target-binding pockets[2].
To facilitate rapid comparison and integration into computational chemistry models, the quantitative physicochemical data for 1-Methylazepane-4-carbonitrile is summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | 1-Methylazepane-4-carbonitrile | IUPAC standard nomenclature |
| CAS Registry Number | 131742-01-3 | Unique identifier for commercial sourcing[1] |
| Molecular Formula | C₈H₁₄N₂ | Base composition |
| Molecular Weight | 138.21 g/mol | Low MW allows for fragment-based drug design |
| SMILES String | CN1CCCC(C#N)CC1 | Essential for in silico docking and QSAR modeling |
| Topological Polar Surface Area (TPSA) | 27.0 Ų | Predicts excellent blood-brain barrier (BBB) penetration |
| Fraction sp3 ( Fsp3 ) | 0.875 | High 3D character; correlates with clinical success |
(Note: Related fluorinated derivatives, such as (4S,5R)-5-fluoro-1-methylazepane-4-carbonitrile, demonstrate how this base scaffold can be further functionalized for advanced structure-activity relationship studies[3].)
Pharmacological Utility: The "Escape from Flatland"
The strategic incorporation of 1-methylazepane-4-carbonitrile into active pharmaceutical ingredients (APIs) is driven by the "escape from flatland" hypothesis. Highly aromatic compounds often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by non-specific π−π stacking. By utilizing the azepane scaffold, medicinal chemists can introduce a basic center for salt formation (improving solubility) while utilizing the nitrile group to probe deep, narrow hydrophobic pockets in GPCRs or kinase active sites.
Pharmacokinetic optimization through sp3-enriched azepane scaffold integration.
Strategic Synthetic Methodologies & Causality
The synthesis of 1-methylazepane-4-carbonitrile requires precise control over the seven-membered ring chemistry. The most robust retrosynthetic approach disconnects the target into 1-methylazepan-4-one .
The critical transformation is the conversion of the ketone to the nitrile. While traditional methods involve cyanohydrin formation followed by dehydration and reduction, this multi-step sequence is prone to elimination side-reactions (yielding unsaturated azepines). Instead, we employ the Van Leusen Reaction utilizing TosMIC (Toluenesulfonylmethyl isocyanide).
Mechanistic Causality: The Van Leusen reaction is chosen because it allows for a direct, one-pot reductive cyanation. The deprotonated alpha-carbon of TosMIC attacks the electrophilic ketone, forming an oxazoline intermediate. This intermediate subsequently collapses, extruding a tosyl group and formamide-derived oxygen to yield the desired aliphatic nitrile in high fidelity.
Synthetic workflow for 1-Methylazepane-4-carbonitrile via reductive amination and cyanation.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in In-Process Controls (IPCs) and orthogonal workup logic that inherently purifies the product based on its fundamental chemical properties.
Protocol A: Synthesis of 1-Methylazepan-4-one via Reductive Amination
Rationale: Reductive amination is selected over direct alkylation (e.g., using methyl iodide) to strictly prevent over-alkylation to the quaternary ammonium salt.
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Reaction Setup: Dissolve azepan-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under an inert nitrogen atmosphere.
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Reagent Addition: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir for 30 minutes at room temperature to allow iminium ion formation.
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Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
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Self-Validating IPC: Sample the reaction after 2 hours. Perform TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine starting material will stain bright purple, while the tertiary amine product will not stain strongly, confirming complete conversion. LC-MS should confirm the intermediate mass ( [M+H]+=128.1 ).
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Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-methylazepan-4-one.
Protocol B: Van Leusen Cyanation to 1-Methylazepane-4-carbonitrile
Rationale: The protocol utilizes an acid-base extraction paradigm. Because the target molecule contains a basic tertiary amine, it can be selectively partitioned into the aqueous phase, leaving neutral/acidic byproducts behind.
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Reaction Setup: Dissolve 1-methylazepan-4-one (1.0 eq) and TosMIC (1.2 eq) in a 1:1 mixture of anhydrous dimethoxyethane (DME) and absolute ethanol (0.1 M concentration).
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Base Addition: Cool the mixture to 0 °C. Slowly add potassium tert-butoxide (t-BuOK, 2.5 eq) to control the exothermic deprotonation of TosMIC.
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Heating: Warm the reaction to 50 °C and stir for 4 hours.
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Self-Validating Workup (Acid-Base Partitioning):
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Cool the mixture to room temperature and concentrate to remove volatiles.
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Dissolve the crude residue in ethyl acetate and add 1M aqueous HCl until the aqueous layer reaches pH 2.
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Causality: The basic 1-methylazepane-4-carbonitrile becomes protonated and highly water-soluble. Unreacted TosMIC and tosyl-containing neutral byproducts remain in the ethyl acetate layer.
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Separate the layers and discard the organic layer.
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Basify the aqueous layer with 2M NaOH to pH 12, rendering the target compound neutral and lipophilic.
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Extract the aqueous layer with fresh ethyl acetate (3x).
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Analytical Validation: Dry the organic phase and concentrate to yield the pure target. Validate via ¹H NMR (look for the distinct N-CH₃ singlet at ~2.3 ppm and the CH-CN multiplet at ~2.8 ppm) and IR spectroscopy (confirm the sharp C≡N stretch at ~2240 cm⁻¹).
References
- Title: 101935-32-4 | 4-(Dimethylamino)
- Title: Buy 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine (EVT-12056642)
- Title: (4S,5R)
